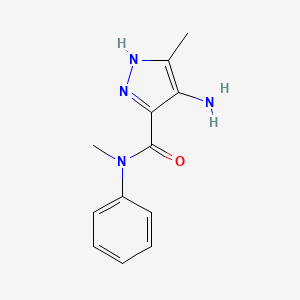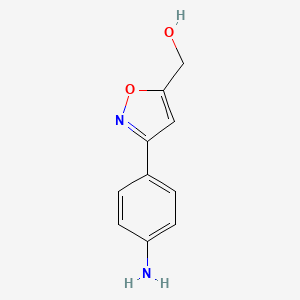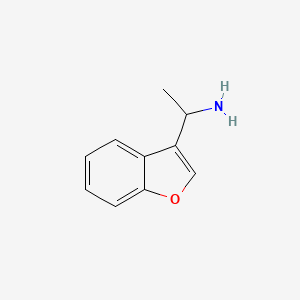
2-Methyl-2-(4-phenylphenyl)propan-1-amine
Descripción general
Descripción
2-Methyl-2-(4-phenylphenyl)propan-1-amine, also known as MPP, is a synthetic compound found in a variety of products, from pharmaceuticals to cosmetics. It is a colorless to pale yellow liquid, with a faint odor and a boiling point of about 166°C. MPP has a wide range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Aplicaciones Científicas De Investigación
Analysis of Biogenic Amines in Foods
A significant application of 2-Methyl-2-(4-phenylphenyl)propan-1-amine is in the analysis of biogenic amines in foods. Biogenic amines are natural factors found in food that can affect its quality and safety. Due to their potential toxicity, analyzing these compounds is crucial for food safety. Various chromatographic methods, including high-performance liquid chromatography (HPLC), are employed for this purpose. HPLC, in particular, is highlighted for its effectiveness in the quantitative determination of biogenic amines, allowing for the simultaneous analysis of these compounds in food products. This analytical capability is essential for ensuring food quality and consumer safety (Önal, 2007).
Biomarkers for Tobacco and Cancer Research
Another application is in the field of tobacco and cancer research, where human urinary carcinogen metabolites serve as biomarkers. The study of these metabolites provides crucial information regarding tobacco use and its association with cancer risk. Analyzing carcinogens and their metabolites in urine helps in understanding exposure levels and metabolic pathways in humans. This research is vital for assessing the risk of cancer associated with tobacco use and for developing strategies for cancer prevention (Hecht, 2002).
Flavor Compounds in Foods
The production and degradation pathways of branched aldehydes, significant flavor compounds in many food products, also represent an area of application. Understanding these pathways is crucial for controlling the formation of desired levels of these aldehydes in food, enhancing the sensory qualities of food products. This knowledge aids in the development of food processing techniques that optimize flavor compound levels, thereby improving the overall quality of food products (Smit, Engels, & Smit, 2009).
Environmental Degradation of Nitrogen-Containing Compounds
Advanced oxidation processes (AOPs) are utilized for the degradation of nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation methods. This application is particularly relevant for treating water contaminated with toxic and hazardous amino compounds. AOPs have shown high efficiency in degrading these compounds, contributing to the improvement of water treatment technologies and environmental protection efforts (Bhat & Gogate, 2021).
Metal Ion Interactions with Chitosan-Based Sorbents
Chitosan-based sorbents interact with metal ions through adsorption, which is significant for the decontamination of effluents and recovery of valuable metals. The understanding of these interactions is key to the development of new materials and processes for environmental remediation and resource recovery. This application demonstrates the role of 2-Methyl-2-(4-phenylphenyl)propan-1-amine in environmental science, particularly in efforts to remove contaminants from water and recover valuable resources (Guibal, 2004).
Propiedades
IUPAC Name |
2-methyl-2-(4-phenylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGRFRVZJJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-phenylphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)



![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)


![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
